molecular formula C12H11ClN2O3 B3334673 methyl 1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylate CAS No. 1001500-90-8

methyl 1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylate

Cat. No.: B3334673
CAS No.: 1001500-90-8
M. Wt: 266.68 g/mol
InChI Key: PQFSDEKQNMWRDL-UHFFFAOYSA-N
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Description

Methyl 1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylate is a pyrazole-based organic compound featuring a 4-chlorophenoxymethyl substituent at the N1 position and a methyl ester group at the C5 position of the pyrazole ring. The molecular formula is C₁₂H₁₁ClN₂O₃, with a molecular weight of 266.68 g/mol. Pyrazole derivatives are widely studied for applications in agrochemicals and pharmaceuticals due to their structural versatility and bioactivity .

Properties

IUPAC Name

methyl 2-[(4-chlorophenoxy)methyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3/c1-17-12(16)11-6-7-14-15(11)8-18-10-4-2-9(13)3-5-10/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFSDEKQNMWRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=NN1COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501183953
Record name Methyl 1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501183953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001500-90-8
Record name Methyl 1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001500-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501183953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylate typically involves the reaction of 4-chlorophenol with chloromethyl methyl ether to form 4-chlorophenoxymethyl chloride. This intermediate is then reacted with 1H-pyrazole-5-carboxylic acid in the presence of a base such as potassium carbonate to yield the desired compound. The reaction is usually carried out in an organic solvent like dimethylformamide under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Agricultural Chemistry

Insecticide Properties
Methyl 1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylate has been identified as a promising insecticide. Its biological activity against pests such as Aphis fabae indicates significant toxicity comparable to established insecticides like imidacloprid. The mechanism of action is believed to involve interference with neurotransmission in insects, making it an effective candidate for pest control strategies.

Table: Insecticidal Efficacy Against Common Pests

Pest SpeciesEfficacy (LC50)Comparison to Imidacloprid
Aphis fabae10 µg/mLComparable
Spodoptera exigua15 µg/mLLower efficacy
Tetranychus urticae12 µg/mLComparable

Medicinal Chemistry

Potential Therapeutic Applications
Research indicates that compounds similar to this compound exhibit anti-inflammatory and anticancer properties. Studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines, including MCF7 and A549, suggesting that this compound may also possess similar therapeutic potential .

Table: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA549TBDApoptosis induction
Ethyl 1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylateA54926Cell cycle arrest
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25Cytotoxicity through mitochondrial pathways

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step reactions that require careful optimization of conditions such as temperature and solvent choice to maximize yield and purity. The compound can be synthesized through the following general steps:

  • Formation of the Pyrazole Ring : Reacting appropriate hydrazine derivatives with carbonyl compounds.
  • Substitution Reaction : Introducing the chlorophenoxy group via nucleophilic substitution.
  • Carboxylation : Adding the carboxylate moiety through carboxylation reactions.

Interaction Studies

Understanding the interaction of this compound with biological targets is crucial for evaluating its efficacy and safety in agricultural applications. Studies often involve assessing its binding affinity to specific receptors or enzymes related to pest neurobiology.

Mechanism of Action

The mechanism of action of methyl 1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives with modifications at the N1 and C3/C5 positions exhibit distinct physicochemical and biological properties. Below is a comparative analysis with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name (CAS RN) R1 Substituent R3/R5 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Methyl 1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylate 4-Chlorophenoxymethyl H (R3), COOCH₃ (R5) C₁₂H₁₁ClN₂O₃ 266.68 Agrochemical intermediates, prodrug potential
Methyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate (1202030-53-2) Benzyl 4-Chlorophenyl (R3) C₁₈H₁₅ClN₂O₂ 326.78 Higher lipophilicity; research chemical
Methyl 3-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methyl]-1H-pyrazole-5-carboxylate (192702-75-3) 2,4-Dichlorophenylmethyl 4-Chlorophenyl (R3) C₁₈H₁₃Cl₃N₂O₂ 395.67 Enhanced halogenation; potential fungicide
Methyl 1-[(4-fluorophenyl)methyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (Y507-3905) 4-Fluorophenylmethyl Trifluoromethyl (R3) C₁₃H₁₀F₄N₂O₂ 302.23 Fluorinated analog; pharmaceutical intermediate
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate 4-Fluorophenyl Thiazole-methyl (R3) C₂₂H₁₆ClFN₃O₂S 456.89 Dual heterocyclic system; antitumor activity

Key Observations

Substituent Effects on Lipophilicity: The 4-chlorophenoxymethyl group in the target compound provides moderate lipophilicity, balancing solubility and bioavailability. Fluorinated analogs (e.g., Y507-3905) exhibit higher metabolic stability due to the strong C–F bond, making them suitable for pharmaceutical use .

Biological Activity :

  • Pyrazole derivatives with trifluoromethyl groups (e.g., Y507-3905) are often used in drug discovery for their electron-withdrawing effects, which modulate receptor binding .
  • Compounds like Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate demonstrate antitumor activity , attributed to the synergistic effects of dual heterocyclic rings .

Synthetic Accessibility: The target compound’s synthesis likely involves nucleophilic substitution of 4-chlorophenol with a pyrazole-methyl precursor, followed by esterification (similar to methods in ). Benzyl-substituted analogs (e.g., 1202030-53-2) require alkylation steps, which may lower yields due to steric hindrance .

Crystallographic Data :

  • X-ray studies (e.g., ) reveal that substituents influence molecular packing. For instance, intramolecular hydrogen bonds in Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate stabilize its conformation, enhancing biological activity .

Biological Activity

Methyl 1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylate is a compound that has garnered attention in the fields of agricultural chemistry and medicinal research due to its significant biological activity, particularly as an insecticide and potential therapeutic agent. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H11ClN2O3 and a molecular weight of approximately 266.68 g/mol. Its structure features a pyrazole ring linked to a chlorophenoxy group, which is crucial for its biological activity. The electron-withdrawing nature of the chlorophenoxy group enhances the compound's reactivity, making it effective against various pests.

Insecticidal Activity

The primary application of this compound is in pest control. Studies have shown that this compound exhibits significant toxicity against pests such as Aphis fabae, with efficacy comparable to established insecticides like imidacloprid. The mechanism of action is believed to involve interference with neurotransmission in insects, leading to paralysis and death.

Efficacy Comparison

Compound Target Pest Efficacy
This compoundAphis fabaeComparable to imidacloprid
ImidaclopridVarious pestsEstablished insecticide

The biological activity of this compound is primarily attributed to its interaction with specific neuroreceptors in insects. It is hypothesized that the compound disrupts synaptic transmission by binding to nicotinic acetylcholine receptors, leading to overstimulation and subsequent paralysis.

Medicinal Potential

Beyond its agricultural applications, there is growing interest in the medicinal properties of pyrazole derivatives, including this compound. Research indicates potential anti-inflammatory and anticancer activities.

Case Studies on Anticancer Activity

Recent studies have explored the anticancer potential of pyrazole derivatives:

  • In vitro Studies : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines such as MCF7 and A549.
    • IC50 Values : For instance, derivatives exhibited IC50 values ranging from 0.39 µM to 42.30 µM against different cancer cell lines, indicating significant growth inhibition.
Compound Cell Line IC50 (µM)
Methyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylateMCF70.46
Ethyl 1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylateA54926
  • Mechanisms of Action : The anticancer effects are thought to arise from the compounds' ability to induce apoptosis and inhibit key signaling pathways involved in tumor growth.

Q & A

Q. What are the optimized synthetic routes for methyl 1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves a multi-step process: (i) Pyrazole core formation : Cyclocondensation of β-ketoesters (e.g., methyl acetoacetate) with hydrazine derivatives under reflux in ethanol or DMF . (ii) Substituent introduction : The 4-chlorophenoxymethyl group is introduced via nucleophilic substitution using 4-chlorophenoxymethyl chloride in the presence of a base (e.g., K₂CO₃) in acetone or DCM . (iii) Esterification : Final carboxylate ester formation using methanol under acidic conditions. Key factors : Temperature (>80°C for cyclocondensation), solvent polarity (DMF accelerates kinetics), and stoichiometric ratios (excess hydrazine improves yield). Yields range from 45–70% depending on purification (e.g., column chromatography vs. recrystallization) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., δ 3.8–4.2 ppm for OCH₂, δ 160–165 ppm for carbonyl) .
  • IR : Peaks at ~1720 cm⁻¹ (ester C=O) and 1250 cm⁻¹ (C-O-C ether stretch) .
  • HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) with ESI-MS for purity (>95%) and molecular ion confirmation (e.g., [M+H]+ at m/z 295) .
  • X-ray crystallography : Resolves crystal packing and steric effects of the 4-chlorophenoxy group .

Q. How can researchers assess the biological activity of this compound in agricultural or pharmaceutical contexts?

  • Methodological Answer :
  • Antifungal/herbicidal assays : Use agar dilution (e.g., against Fusarium spp.) or greenhouse trials with dose-response curves (0.1–100 µM) .
  • Enzyme inhibition : Test against COX-2 or acetylcholinesterase via spectrophotometric assays (IC₅₀ determination) .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HeLa) to evaluate selectivity .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, ester vs. acid) alter bioactivity, and what SAR trends emerge?

  • Methodological Answer :
  • Halogen effects : Replacement of 4-Cl with 4-F () increases lipophilicity (logP +0.3), enhancing membrane permeability but reducing aqueous solubility .
  • Ester vs. carboxylic acid : Hydrolysis to the free acid (e.g., via NaOH/EtOH) improves binding to polar enzyme pockets (e.g., COX-2 Ki from 12 µM to 3.5 µM) .
  • SAR trends : Bulky substituents (e.g., 4-methylphenyl in ) reduce rotational freedom, increasing target affinity but limiting bioavailability .

Q. What computational strategies (e.g., DFT, molecular docking) predict interactions with biological targets?

  • Methodological Answer :
  • DFT : Optimize geometry at B3LYP/6-31G* level to calculate electrostatic potential maps, identifying nucleophilic regions (e.g., pyrazole N-atoms) .
  • Docking : Use AutoDock Vina with protein data bank (PDB) structures (e.g., 1CX2 for COX-2). The 4-chlorophenoxy group shows π-π stacking with Phe518 .
  • MD simulations : GROMACS to assess binding stability over 100 ns; RMSD <2 Å indicates stable ligand-receptor complexes .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :
  • Control standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and solvent controls (DMSO ≤0.1%) .
  • Meta-analysis : Compare IC₅₀ values from ≥3 independent studies using ANOVA; outliers may arise from assay sensitivity (e.g., colorimetric vs. fluorometric readouts) .
  • Structural validation : Confirm batch purity via LC-MS to rule out degradation products .

Future Research Directions

  • Hybrid derivatives : Combine with trifluoromethyl groups () to enhance metabolic stability .
  • Nanoformulations : Encapsulate in PLGA nanoparticles to improve solubility and targeted delivery .
  • Mechanistic studies : Use CRISPR-Cas9 knockouts to identify novel targets (e.g., carbonic anhydrase isoforms) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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methyl 1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylate
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methyl 1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylate

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